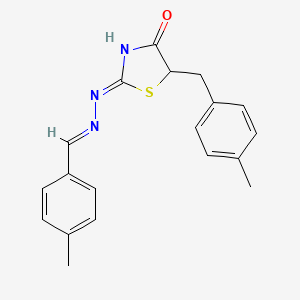
(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one, commonly known as MBTH, is a thiazolidinone derivative that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. MBTH exhibits a wide range of biological and chemical properties, making it a promising candidate for drug discovery and other applications.
Applications De Recherche Scientifique
Bioactivity of Thiazolidin-4-Ones
Thiazolidin-4-ones, including compounds like (Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one, are recognized for their broad pharmacological activities. A review by Mech, Kurowska, and Trotsko (2021) highlighted the recent scientific reports on the biological activities of thiazolidin-4-ones, demonstrating their potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. The study emphasized the influence of substituents on the molecules' bioactivity, suggesting that structural optimization of thiazolidin-4-one derivatives could yield more efficient drug agents [Mech, Kurowska, & Trotsko, 2021].
Medicinal Perspective of Thiazolidinediones
Singh et al. (2022) reviewed the medicinal applications of 2,4-thiazolidinediones (TZDs), illustrating the scaffold's versatility in synthesizing lead molecules against various disorders. This review detailed the antimicrobial, anticancer, and antidiabetic properties of TZD-based agents, including drugs either under clinical development or in the market. The review also discussed synthetic methodologies for the TZD core, highlighting the importance of N-3 and C-5 substitutions for biological activity [Singh et al., 2022].
Synthetic Development and Green Methodologies
Santos, Jones Junior, and Silva (2018) explored the synthetic development of 1,3-thiazolidin-4-ones and their derivatives, noting their pharmacological significance. The review covered historical to contemporary synthesis methods, including green chemistry approaches, demonstrating the compounds' potential against various diseases. This study underscores the continued interest in thiazolidin-4-one nuclei for medicinal chemistry [Santos, Jones Junior, & Silva, 2018].
Thiazolidinediones as PTP 1B Inhibitors
Verma, Yadav, and Thareja (2019) focused on the application of TZDs as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, relevant for managing type 2 diabetes mellitus (T2DM). The review summarized advancements in the structural framework of TZD scaffolds to design potent PTP 1B inhibitors, highlighting a specific TZD scaffold with potent activity (IC50 1.1 µM). This review emphasizes the importance of Z-configuration in designing ligands with optimum activity [Verma, Yadav, & Thareja, 2019].
Biological Applications of Saturated Five-Membered Thiazolidines
Sahiba et al. (2020) reviewed the synthesis and pharmacological activity of thiazolidine motifs, highlighting their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. This comprehensive review discussed synthetic approaches, including multicomponent and green chemistry reactions, to enhance selectivity, purity, and pharmacokinetic activity of thiazolidine derivatives. The study underscores the therapeutic and pharmaceutical potential of these compounds [Sahiba et al., 2020].
Propriétés
IUPAC Name |
(2Z)-5-[(4-methylphenyl)methyl]-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-3-7-15(8-4-13)11-17-18(23)21-19(24-17)22-20-12-16-9-5-14(2)6-10-16/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBEKSQHNZZRZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-methylbenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2726642.png)
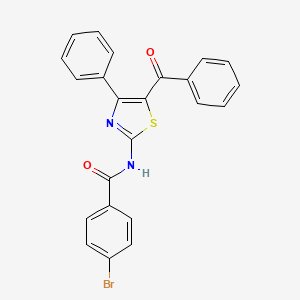
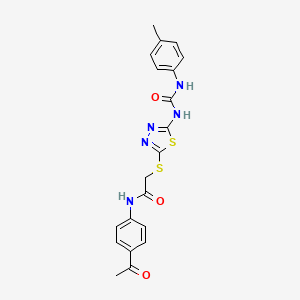
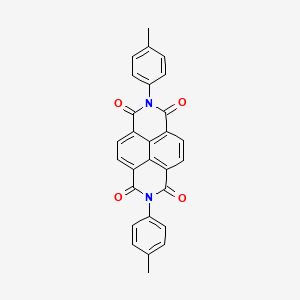
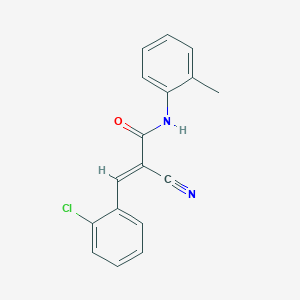


![[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2726652.png)
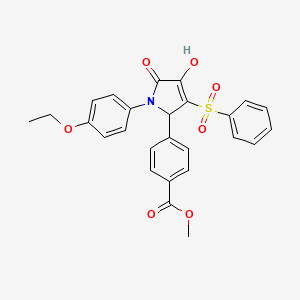
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)